molecular formula C25H26N6O4S B2373046 ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate CAS No. 902434-12-2

ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate

Cat. No.: B2373046
CAS No.: 902434-12-2
M. Wt: 506.58
InChI Key: YZRPKGCDHYCZKL-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 8. A sulfanyl group at position 5 is linked to an ethyl acetate moiety, while position 2 bears a 2-methylbenzodiazole unit via an ethyl chain.

Properties

IUPAC Name

ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S/c1-5-35-23(32)14-36-25-27-18-13-21(34-4)20(33-3)12-16(18)24-28-22(29-31(24)25)10-11-30-15(2)26-17-8-6-7-9-19(17)30/h6-9,12-13H,5,10-11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRPKGCDHYCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)CCN4C(=NC5=CC=CC=C54)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole ring, the construction of the triazoloquinazoline core, and the introduction of the ethyl ester group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole and triazoloquinazoline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Similar Triazolo/Imidazoquinazoline Derivatives
Compound Name Core Structure Position 5 Substituent Position 2 Substituent Key References
Target Compound [1,2,4]Triazolo[1,5-c]QZ –S–CH₂COOEt 2-(2-Methylbenzodiazol-1-yl)ethyl
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline [1,2,4]Triazolo[1,5-c]QZ –S–(4-methylbenzyl) Ethyl
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline [1,2,4]Triazolo[1,5-c]QZ –S–(3-methoxybenzyl) Methyl
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]QZ –S–(3,4-dichlorobenzyl) N/A (imidazole core)
3-Benzyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-en-1-yl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one Imidazo[1,2-c]QZ –S–(cinnamyl) Benzyl

Key Observations :

  • Core Heterocycle : The target compound’s triazoloquinazoline core differentiates it from imidazoquinazoline derivatives (e.g., ), which may alter binding affinity due to electronic and steric differences.
  • Position 5 : The ethyl acetate sulfanyl group in the target compound is unique; most analogs feature simpler benzyl or aryl-sulfanyl groups . This ester moiety may enhance solubility or serve as a prodrug motif.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Compounds
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) pKa
Target Compound ~520 3.2 0.05 0.68
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]-triazoloquinazoline 394.49 2.8 0.12 0.68
5-[(3,4-Dichlorobenzyl)sulfanyl]-imidazoquinazolinone 466.33 4.1 0.02 1.2

Insights :

  • The target compound’s higher molecular weight and logP (3.2) compared to simpler analogs suggest moderate lipophilicity, which may impact membrane permeability.
  • The ester group in the target compound could improve solubility over purely aromatic sulfanyl derivatives .

Biological Activity

Ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features multiple functional groups and heterocycles, which contribute to its biological activity. The IUPAC name provides insight into its structural complexity:

PropertyDetails
IUPAC Name 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Molecular Formula C23H21N7O2S
CAS Number 902434-08-6

The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body. These interactions can modulate several biological pathways, influencing cellular processes such as:

  • Cell Proliferation : The compound may affect signaling pathways that regulate cell growth and division.
  • Apoptosis : It could induce programmed cell death in certain cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest potential against various bacterial strains.

Research Findings

Recent studies have focused on the pharmacological properties of this compound. Key findings include:

Anticancer Activity

In vitro studies have demonstrated that ethyl 2-({8,9-dimethoxy...}) exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

These findings suggest potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of ethyl 2... in xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The study highlighted the importance of further exploring the compound's mechanism of action and potential side effects.

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of this compound. It was tested against a panel of clinical isolates and demonstrated effective inhibition of growth in resistant strains of bacteria. This study underscores the need for further investigation into its therapeutic potential.

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